molecular formula C15H19ClN6O2 B2685176 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone CAS No. 1049427-09-9

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone

Cat. No.: B2685176
CAS No.: 1049427-09-9
M. Wt: 350.81
InChI Key: REYAIKTWLVBKMY-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a complex organic molecule often studied for its potential applications in various scientific fields. Its structure includes a tetrazole ring, a chlorophenyl group, a piperazine ring, and a methoxyethanone moiety. The distinct arrangement of these functional groups confers unique chemical properties and reactivity to the compound.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and potential use as a precursor for more complex molecules in synthetic chemistry.

Biology

In biological studies, this compound may be used as a probe to investigate cellular mechanisms and interactions involving its functional groups.

Medicine

Industry

Industrial applications could include its use as an intermediate in the synthesis of other valuable chemical products or as a component in specialized materials.

Future Directions

Future research could focus on modifying the structures of the compounds to increase their activity and decrease their cytotoxicity in humans and animals . Additionally, new manufacturing procedures could be developed to improve the synthesis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone typically involves multiple steps:

  • Tetrazole Formation: : The tetrazole ring is often formed via [3+2] cycloaddition reaction between hydrazoic acid and an appropriate nitrile.

  • Piperazine Modification: : Piperazine is typically modified by introducing a methoxyethanone group through nucleophilic substitution reactions.

  • Final Assembly: : The chlorophenyl group is introduced via coupling reactions using palladium-catalyzed cross-coupling or similar methodologies.

Industrial Production Methods

Industrial-scale synthesis of this compound would likely involve optimization of each synthetic step to maximize yield and efficiency while minimizing costs and waste. Continuous flow chemistry and advanced catalysis techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

  • Oxidation: : The methoxyethanone group can be oxidized to carboxylic acid derivatives.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

  • Substitution: : Nucleophiles such as sodium alkoxides or amines under appropriate conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids and derivatives.

  • Reduction: : Amines and other hydrogenated products.

  • Substitution: : Various substituted phenyl derivatives, depending on the nucleophile used.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone exerts its effects depends on its interactions with specific molecular targets. Potential targets include enzymes or receptors that recognize its tetrazole or chlorophenyl groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-tetrazole: : Shares the tetrazole and chlorophenyl groups but lacks the piperazine and methoxyethanone moieties.

  • 1-(4-methoxyphenyl)-tetrazole: : Similar structural framework with a methoxy group instead of a chlorine atom.

  • Piperazine derivatives: : Many piperazine compounds with various substituents can serve as functional analogs.

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYAIKTWLVBKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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